2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride
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Overview
Description
2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride typically involves the reaction of 2-chloro-1,3-thiazole with ethanone under specific conditions. One common method involves the nucleophilic substitution of 2-chloro-1,3-thiazole with ethanone in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone
- 1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
- (2-Chloro-1,3-thiazol-5-yl)methanol
Uniqueness
2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of chlorine and thiazole moieties makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C5H5Cl2NOS |
---|---|
Molecular Weight |
198.07 g/mol |
IUPAC Name |
2-chloro-1-(1,3-thiazol-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C5H4ClNOS.ClH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H |
InChI Key |
TYSJUOZYAKQBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C(=O)CCl.Cl |
Origin of Product |
United States |
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